2H-Spiro[benzofuran-3,4'-piperidine]
Overview
Description
2H-Spiro[benzofuran-3,4'-piperidine] is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2H-Spiro[benzofuran-3,4’-piperidine] plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with human mast cell tryptase, a serine protease involved in allergic and inflammatory responses . The interaction between 2H-Spiro[benzofuran-3,4’-piperidine] and tryptase is characterized by its potent inhibitory effect, which can modulate the enzyme’s activity and influence related biochemical pathways .
Cellular Effects
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tryptase can lead to the modulation of inflammatory responses in various cell types, including mast cells and immune cells . Additionally, 2H-Spiro[benzofuran-3,4’-piperidine] can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2H-Spiro[benzofuran-3,4’-piperidine] exerts its effects through specific binding interactions with biomolecules. Its inhibition of tryptase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Spiro[benzofuran-3,4’-piperidine] have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2H-Spiro[benzofuran-3,4’-piperidine] remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of tryptase and prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 2H-Spiro[benzofuran-3,4’-piperidine] vary with different dosages in animal models. At lower doses, the compound effectively inhibits tryptase activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2H-Spiro[benzofuran-3,4’-piperidine] is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of tryptase can influence the metabolism of substrates involved in inflammatory responses . Additionally, the compound may interact with other enzymes, affecting broader metabolic networks within cells .
Transport and Distribution
The transport and distribution of 2H-Spiro[benzofuran-3,4’-piperidine] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
2H-Spiro[benzofuran-3,4’-piperidine] exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
spiro[2H-1-benzofuran-3,4'-piperidine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQEWRIMCDLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569829 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171-77-7 | |
Record name | 2H-Spiro[1-benzofuran-3,4'-piperidine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.